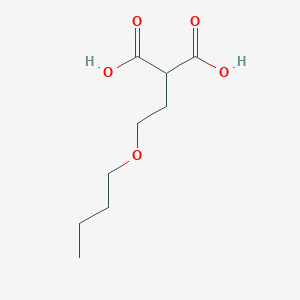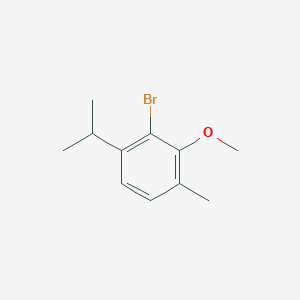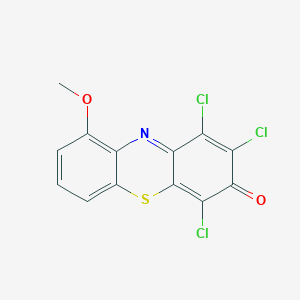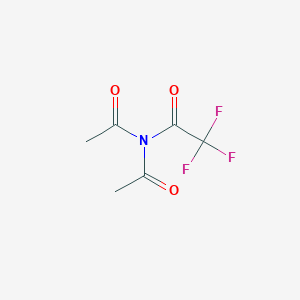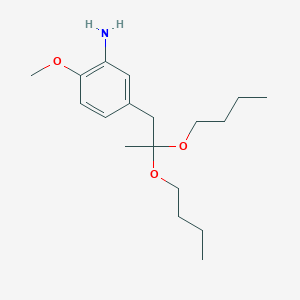
5-(2,2-Dibutoxypropyl)-2-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,2-Dibutoxypropyl)-2-methoxyaniline is an organic compound characterized by its unique structure, which includes a methoxyaniline core substituted with a dibutoxypropyl group
Métodos De Preparación
The synthesis of 5-(2,2-Dibutoxypropyl)-2-methoxyaniline typically involves the reaction of 2-methoxyaniline with 2,2-dibutoxypropane under specific conditions. The process can be summarized as follows:
Mixing Reactants: 2-methoxyaniline and 2,2-dibutoxypropane are mixed in a suitable solvent.
Catalysis: A catalyst, such as an acid or base, is added to facilitate the reaction.
Reaction Conditions: The mixture is heated to a specific temperature to promote the reaction.
Purification: The product is purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness.
Análisis De Reacciones Químicas
5-(2,2-Dibutoxypropyl)-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Aplicaciones Científicas De Investigación
5-(2,2-Dibutoxypropyl)-2-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 5-(2,2-Dibutoxypropyl)-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
5-(2,2-Dibutoxypropyl)-2-methoxyaniline can be compared with similar compounds such as:
2,2-Dimethoxypropane: Used as a reagent in organic synthesis, particularly in the formation of acetals.
2,2-Dibutoxypropane: Similar in structure but lacks the methoxyaniline core, leading to different chemical properties and applications.
2-Methoxyaniline: The core structure of the compound, used in various chemical reactions and applications.
Propiedades
Número CAS |
90177-04-1 |
|---|---|
Fórmula molecular |
C18H31NO3 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
5-(2,2-dibutoxypropyl)-2-methoxyaniline |
InChI |
InChI=1S/C18H31NO3/c1-5-7-11-21-18(3,22-12-8-6-2)14-15-9-10-17(20-4)16(19)13-15/h9-10,13H,5-8,11-12,14,19H2,1-4H3 |
Clave InChI |
AAIKZTOTGFKLCL-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C)(CC1=CC(=C(C=C1)OC)N)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


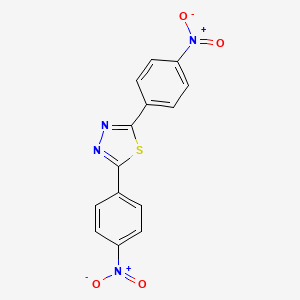
![4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one](/img/structure/B14378576.png)
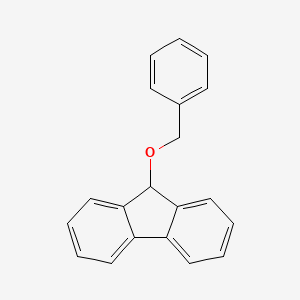
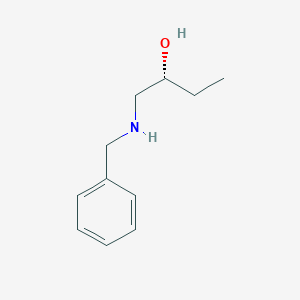

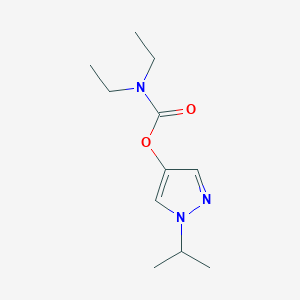


![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
